

Sulfamic Acid Dodecyl Ester: A Technical Review for Drug Development

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Compound of Interest

Compound Name: Sulfamic acid dodecyl ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **sulfamic acid dodecyl ester**, a molecule of increasing interest in the field of drug development. This document details its synthesis, chemical properties, and potential therapeutic applications, with a focus on its role as an enzyme inhibitor. Experimental methodologies and quantitative data from relevant literature are presented to facilitate further research and development.

Chemical Properties and Synthesis

Sulfamic acid dodecyl ester, also known as dodecyl sulfamate, is the ester formed from dodecanol and sulfamic acid. While specific experimental data for the pure compound is limited in publicly available literature, its properties can be inferred from related compounds and general chemical principles.

Table 1: Physicochemical Properties of **Sulfamic Acid Dodecyl Ester** and Related Compounds

Property	Sulfamic Acid Dodecyl Ester (Predicted/Inferred)	Sodium Dodecyl Sulfate	Dodecanol	Sulfamic Acid
CAS Number	4105-64-0	151-21-3	112-53-8[1]	5329-14-6
Molecular Formula	C ₁₂ H ₂₇ NO ₃ S	C ₁₂ H ₂₅ NaO ₄ S	C ₁₂ H ₂₆ O[1]	H ₃ NO ₃ S
Molecular Weight	265.41 g/mol	288.38 g/mol	186.34 g/mol [1]	97.09 g/mol
Boiling Point	366.9±25.0 °C (Predicted)	Decomposes	259 °C	Decomposes at 205 °C
Density	1.029±0.06 g/cm ³ (Predicted)	1.01 g/cm ³	0.831 g/cm ³	2.15 g/cm ³
pKa	9.40±0.70 (Predicted)	Not applicable	Not applicable	1.0

Synthesis

The synthesis of **sulfamic acid dodecyl ester** can be achieved through the direct reaction of dodecanol with sulfamic acid. This reaction is a type of sulfation.

This protocol is adapted from a patented method for the sulfation of secondary alcohols using sulfamic acid.[2]

Materials:

- Dodecanol
- Sulfamic acid
- Optional: Amide catalyst (e.g., urea)
- Solvent (optional, e.g., a high-boiling point, non-reactive solvent)
- Diethanolamine (for neutralization)

- Ethanol-water mixture (for dilution)

Procedure:

- In a reaction vessel equipped with a stirrer and a condenser, combine dodecanol and a stoichiometric amount of sulfamic acid. An amide catalyst can be added to improve the reaction rate.^[3]
- Heat the mixture to a temperature between 95-130°C.^[2]
- Maintain the reaction at this temperature for several hours (e.g., 3 hours) with continuous stirring. The reaction progress can be monitored by titrating for the consumption of free acid.^[3]
- After the reaction is complete, cool the mixture.
- Neutralize the product by adding diethanolamine until the mixture is alkaline to litmus paper.^[2]
- Dilute the final product with an ethanol-water mixture for easier handling and analysis.^[2]

Yield: A yield of 91.3% has been reported for a similar reaction involving a mixture of dodecanols.^[2]

Characterization

The characterization of **sulfamic acid dodecyl ester** would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized ester. While specific spectra for dodecyl sulfamate are not readily available, the expected chemical shifts can be predicted based on the analysis of similar molecules like sodium dodecyl sulfate (SDS).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for **Sulfamic Acid Dodecyl Ester** (in CDCl₃)

Atom	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
α-CH ₂	~4.1 (triplet)	~68
β-CH ₂	~1.7 (quintet)	~32
-(CH ₂) ₉ -	~1.2-1.4 (multiplet)	~29-30
Terminal CH ₃	~0.9 (triplet)	~14
NH ₂	Broad singlet, variable position	Not applicable

Note: These are predicted values and may vary depending on the solvent and experimental conditions. Data for SDS in CD₃OD shows the α-CH₂ protons at δ = 4.02 ppm and the terminal CH₃ protons at δ = 0.94 ppm.[4]

Mass Spectrometry

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this type of compound. The expected molecular ion peak [M+H]⁺ would be at m/z 266.4.

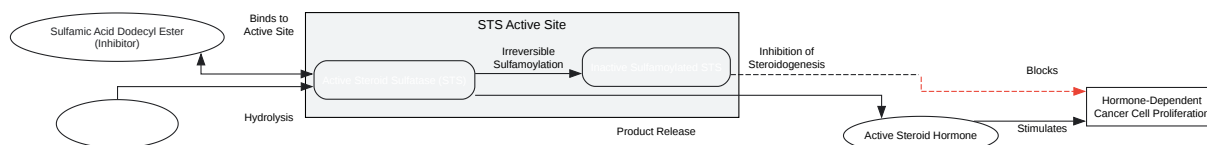
Applications in Drug Development

Sulfamate-containing molecules have emerged as a significant class of therapeutic agents, particularly as enzyme inhibitors.[5] Their applications span various fields, including oncology and infectious diseases.[6][7]

Enzyme Inhibition: Steroid Sulfatase (STS)

A promising area of application for **sulfamic acid dodecyl ester** is in the inhibition of steroid sulfatase (STS). STS is a crucial enzyme in the biosynthesis of active steroid hormones and is a validated target in hormone-dependent cancers such as breast and prostate cancer.[8][9][10]

Sulfamate-containing inhibitors are often mechanism-based, irreversible inhibitors of STS.[10] The proposed mechanism involves the sulfamate group mimicking the natural sulfate substrate. The enzyme's active site catalyzes the transfer of the sulfamoyl group to a catalytic residue, leading to the irreversible inactivation of the enzyme.



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Caption: Proposed mechanism of steroid sulfatase (STS) inhibition by **sulfamic acid dodecyl ester**.

Studies on various steroidal and non-steroidal sulfamates have provided insights into their structure-activity relationships as STS inhibitors. The presence of the sulfamate group is critical for activity.^[11] The lipophilic alkyl chain, such as the dodecyl group, can enhance binding to the active site of the enzyme, potentially increasing potency. While specific IC_{50} values for dodecyl sulfamate are not available, related sulfamate-containing compounds have shown high potency, with IC_{50} values in the nanomolar and even picomolar range against STS.^{[8][11]} For instance, estrone-3-O-sulfamate (EMATE) has an IC_{50} of 65 pM in intact MCF-7 cells.^[12]

Table 3: Inhibitory Activity of Selected Sulfamate Compounds against Steroid Sulfatase

Compound	Target	Cell Line/Enzyme Source	IC ₅₀	Reference
Estrone-3-O-sulfamate (EMATE)	Estrone Sulfatase	Intact MCF-7 cells	65 pM	[12]
3,4-Dimethylcoumarin 3-O-sulfamate	Estrone Sulfatase	Intact MCF-7 cells	30 nM	[11]
3-O-sulfamate 17 α -benzylestradiol	Estrone Sulfatase	Transfected 293 cells	0.39 nM	[8]
3-O-sulfamate 17 α -(tert-butylbenzyl)estra diol	Estrone Sulfatase	Transfected 293 cells	0.15 nM	[8]
3-O-sulfamate 17 α -benzylestradiol	DHEAS Sulfatase	Transfected 293 cells	4.1 nM	[8]
3-O-sulfamate 17 α -(tert-butylbenzyl)estra diol	DHEAS Sulfatase	Transfected 293 cells	1.4 nM	[8]

Other Potential Applications

The sulfamate moiety has been incorporated into various drug candidates with diverse biological activities, including antiviral, antibacterial, and anticonvulsant properties.[5] The dodecyl chain of **sulfamic acid dodecyl ester** could also facilitate its incorporation into drug delivery systems, such as micelles or liposomes, to improve the solubility and bioavailability of other therapeutic agents.

Conclusion

Sulfamic acid dodecyl ester is a molecule with significant potential in drug development, particularly as an inhibitor of steroid sulfatase for the treatment of hormone-dependent cancers. While further research is needed to fully characterize the compound and evaluate its biological activity, the existing literature on related sulfamate derivatives provides a strong rationale for its investigation. The straightforward synthesis and the known importance of the sulfamate pharmacophore make it an attractive candidate for further study by researchers and scientists in the pharmaceutical industry. The detailed methodologies and compiled data in this guide aim to serve as a valuable resource for advancing the exploration of **sulfamic acid dodecyl ester** and its therapeutic potential.

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